

The α -Azido Ketone: A Versatile Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Azido-1-phenylethanone

Cat. No.: B1278753

[Get Quote](#)

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks is perpetual. Among these, α -azido ketones have emerged as powerful and multifaceted intermediates, enabling the construction of a diverse array of complex molecular architectures. Their unique combination of a reactive carbonyl group and a versatile azide moiety provides a gateway to a wide range of chemical transformations, from intricate heterocyclic syntheses to strategic molecular rearrangements. This guide offers an in-depth exploration of the applications of α -azido ketones, providing a comparative analysis of their utility against alternative synthetic strategies, supported by experimental data and detailed protocols.

I. The Schmidt Rearrangement: A Gateway to Amides and Lactams

The Schmidt rearrangement stands as a classic and powerful application of α -azido ketones, facilitating their conversion into valuable amides and lactams.^{[1][2][3]} This acid-catalyzed transformation involves the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen of the azide, with concomitant expulsion of dinitrogen gas.

Mechanistic Rationale

The accepted mechanism of the Schmidt reaction of ketones commences with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the azide.^{[2][4]} The resulting azidohydrin intermediate then undergoes dehydration to form a

diazonium ion. Subsequently, a 1,2-alkyl or aryl shift from the carbon to the nitrogen atom occurs, leading to the loss of dinitrogen and the formation of a nitrilium intermediate. Trapping of this intermediate by water furnishes the final amide or lactam product.^[4]

[Click to download full resolution via product page](#)

Caption: The mechanistic pathway of the Schmidt rearrangement of α -azido ketones.

Comparative Analysis with the Beckmann Rearrangement

The Schmidt rearrangement is often compared to the Beckmann rearrangement of oximes, as both transformations convert ketones into amides.^{[5][6][7]} However, key differences in their mechanistic pathways and experimental conditions offer distinct advantages and disadvantages.

Feature	Schmidt Rearrangement	Beckmann Rearrangement
Nitrogen Source	Hydrazoic acid (HN_3) or alkyl azides	Hydroxylamine (NH_2OH) via an oxime intermediate
Key Intermediate	Protonated azidohydrin/diazoiminium ion	Oxime
Stereochemistry	Less defined stereochemical requirement for migration	Strictly anti-periplanar migration of the group to the leaving group on the oxime
Byproducts	Nitrogen gas (N_2)	Water (H_2O)
Scope	Broader for ketones, also applicable to carboxylic acids and alcohols	Primarily for aldehydes and ketones
Safety Concerns	Hydrazoic acid is highly toxic and explosive	Hydroxylamine can be unstable

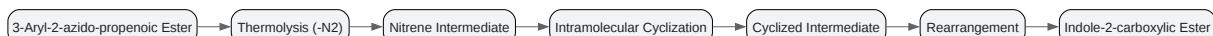
Table 1. A comparative overview of the Schmidt and Beckmann rearrangements.[\[5\]](#)

The broader substrate scope of the Schmidt reaction, which extends to carboxylic acids and alcohols, provides a significant advantage.[\[8\]](#) However, the use of the highly toxic and explosive hydrazoic acid necessitates stringent safety precautions.[\[8\]](#)

Experimental Protocol: Intramolecular Schmidt Reaction

The intramolecular version of the Schmidt reaction is a particularly powerful tool for the synthesis of lactams, which are prevalent in many natural products and pharmaceuticals.[\[9\]](#)

Synthesis of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one:[\[10\]](#)


- A solution of the starting keto chloride (1.78 mmol) and N,N,N,N-tetrabutylammonium azide (1.96 mmol) in acetonitrile (0.89 mL) is prepared.
- This solution is passed through a microwave-assisted continuous flow organic synthesis (MACOS) apparatus at a flow rate of 50 μ L/min with a microwave power of 125 W to form the corresponding α -azido ketone in situ.
- The effluent containing the α -azido ketone is then combined with a stream of trifluoroacetic acid (TFA) at a flow rate of 50 μ L/min.
- The reaction mixture is passed through a heated reaction coil to effect the Schmidt rearrangement.
- The product, hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one, is obtained after appropriate workup and purification.

II. The Hemetsberger Indole Synthesis: A Pathway to a Privileged Scaffold

The indole nucleus is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. The Hemetsberger indole synthesis offers a valuable route to this privileged scaffold, proceeding via the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically derived from an α -azido ketone precursor.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Mechanistic Insights

While the precise mechanism of the Hemetsberger indole synthesis remains a subject of investigation, it is postulated to proceed through the formation of a nitrene intermediate upon thermal extrusion of dinitrogen from the azide.^{[11][12]} This highly reactive nitrene can then undergo an intramolecular cyclization onto the adjacent aromatic ring, followed by rearrangement to afford the indole-2-carboxylic ester. The isolation of azirine intermediates in some cases suggests an alternative or competing pathway.^[11]

[Click to download full resolution via product page](#)

Caption: Postulated mechanistic pathway for the Hemetsberger indole synthesis.

Comparison with Other Indole Syntheses

The Hemetsberger synthesis provides a valuable alternative to more traditional indole syntheses, such as the Fischer and Bischler methods.

Synthesis Method	Starting Materials	Key Transformation	Advantages	Disadvantages
Hemetsberger	Aryl aldehydes, ethyl azidoacetate	Thermal decomposition of an α -azido- β -aryl acrylate	Good yields (typically >70%) [12]	Lack of stability and difficulty in synthesizing starting material [12]
Fischer	Arylhydrazines, aldehydes/ketones	Acid-catalyzed cyclization of an arylhydrazone	Wide applicability, readily available starting materials	Harsh acidic conditions, potential for side reactions
Bischler	α -Halo ketones, anilines	Cyclization of an α -arylaminoketone	Access to a variety of substituted indoles	Requires α -halo ketones, can be low yielding

Table 2. A comparative overview of common indole synthesis methods.

Experimental Protocol: Knoevenagel–Hemetsberger Reaction Sequence

A common approach to the Hemetsberger synthesis involves a two-step sequence: a Knoevenagel condensation to form the α -azido- β -aryl acrylate, followed by thermal cyclization. [\[14\]](#)[\[15\]](#)

General Procedure for the Synthesis of Substituted Indoles:[\[14\]](#)

- To a solution of sodium ethoxide in ethanol, add the aromatic aldehyde and ethyl azidoacetate.
- The reaction mixture is stirred to facilitate the Knoevenagel condensation, forming the corresponding ethyl α -azido- β -aryl acrylate.

- The crude α -azido- β -aryl acrylate is then subjected to thermolysis in a high-boiling solvent (e.g., xylene) to induce the Hemetsberger cyclization.
- The resulting indole-2-carboxylic ester is isolated and purified.

III. Synthesis of Oxazoles via Intramolecular Aza-Wittig Reaction

Oxazoles are another important class of five-membered heterocycles with a wide range of biological activities. α -Azido ketones serve as excellent precursors for the synthesis of substituted oxazoles through an intramolecular aza-Wittig reaction.[10][16][17]

Mechanistic Rationale

This transformation typically begins with the conversion of the α -azido ketone into a (Z)- β -(acyloxy)vinyl azide through selective enol acylation.[17] The resulting vinyl azide then reacts with a phosphine (e.g., triphenylphosphine or triethyl phosphite) in a Staudinger reaction to form an iminophosphorane.[17][18][19] This intermediate subsequently undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane nitrogen attacks the ester carbonyl, leading to the formation of the oxazole ring and the liberation of a phosphine oxide byproduct.[17][18]

[Click to download full resolution via product page](#)

Caption: Synthesis of oxazoles from α -azido ketones via an intramolecular aza-Wittig reaction.

Comparison with Other Oxazole Syntheses

The aza-Wittig approach offers a mild and efficient alternative to other common methods for oxazole synthesis, such as the Robinson-Gabriel and van Leusen reactions.

Synthesis Method	Starting Materials	Key Transformation	Advantages	Disadvantages
Aza-Wittig	α -Azido ketones, acylating agents, phosphines	Intramolecular cyclization of an iminophosphorane	Mild, non-acidic conditions, good yields[17]	Requires multi-step sequence
Robinson-Gabriel	α -Acylamino ketones	Cyclodehydration	One-pot reaction	Often requires harsh dehydrating agents
van Leusen	Aldehydes, TosMIC	Cyclization with tosylmethyl isocyanide	Access to 5-substituted oxazoles	TosMIC is malodorous

Table 3. A comparative overview of common oxazole synthesis methods.

Experimental Protocol: Synthesis of Oxazoles from α -Azido Ketones

General Procedure for the Synthesis of Oxazole Derivatives:[17]

- The α -azido ketone is treated with a suitable base (e.g., LDA) and an acylating agent (e.g., acetic anhydride) to form the (Z)- β -(acyloxy)vinyl azide.
- The isolated vinyl azide is then dissolved in a suitable solvent (e.g., cyclohexane) and treated with a phosphite (e.g., triethyl phosphite).
- The reaction mixture is stirred at room temperature to facilitate the Staudinger and subsequent intramolecular aza-Wittig reactions.
- The resulting oxazole is purified by chromatography.

IV. [3+2] Cycloaddition Reactions: The Power of "Click Chemistry"

The azide functionality of α -azido ketones makes them ideal partners in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[6][16]} This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which have found widespread applications in medicinal chemistry and materials science.^[16]

Mechanistic Considerations: CuAAC vs. SPAAC

The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately collapses to the triazole product.^[20] An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne, which reacts with the azide without the need for a metal catalyst.^[1]

Feature	Copper-Catalyzed (CuAAC)	Strain-Promoted (SPAAC)
Catalyst	Copper(I)	None (driven by ring strain)
Reaction Rate	Very fast (10 to 10^4 M $^{-1}$ s $^{-1}$)	Moderate to fast (10^{-3} to 1 M $^{-1}$ s $^{-1}$)
Biocompatibility	Potentially cytotoxic due to copper	Generally biocompatible and suitable for in vivo applications
Reactants	Terminal alkynes, Azides	Strained cyclooctynes, Azides
Selectivity	Highly regioselective (1,4-disubstituted triazole)	Mixture of regioisomers possible, but often practically selective
Side Reactions	Oxidation of biomolecules by reactive oxygen species (ROS)	Potential for thiol-ynе side reactions with cysteine residues

Table 4. A comparative overview of CuAAC and SPAAC.^{[1][21]}

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Procedure for CuAAC:[\[18\]](#)[\[22\]](#)[\[23\]](#)

- Prepare stock solutions of the α -azido ketone, the terminal alkyne, copper(II) sulfate, a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
- In a reaction vessel, combine the α -azido ketone and the alkyne in a suitable buffer.
- Prepare a premix of copper(II) sulfate and the ligand.
- Add the copper-ligand premix to the reaction mixture.
- Initiate the reaction by adding the sodium ascorbate solution.
- The reaction is typically allowed to proceed at room temperature.
- The triazole product is isolated and purified.

V. Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of α -azido ketones has been harnessed in the synthesis of a variety of biologically active molecules, including natural products and pharmaceutical agents.

Synthesis of Antiviral Agents

The azide functionality is a key pharmacophore in several antiviral drugs. The synthesis of 4'-azido nucleoside analogues, which have shown potent anti-HIV activity, often involves the introduction of the azido group at a late stage of the synthesis.[\[19\]](#)[\[24\]](#) While not directly involving an α -azido ketone in the core synthesis, the principles of handling and reacting with azides are highly relevant.

Use in Kinase Inhibitor Development

The heterocyclic scaffolds readily accessible from α -azido ketones, such as imidazoles and triazoles, are prevalent in many kinase inhibitors.[\[25\]](#)[\[26\]](#)[\[27\]](#) The ability to rapidly generate

libraries of these heterocycles using α -azido ketone chemistry makes them valuable tools in drug discovery programs targeting kinases.

VI. Safety Considerations

It is imperative to acknowledge the potential hazards associated with the handling of azides. Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.^{[3][28]} Sodium azide, a common reagent for the synthesis of α -azido ketones, is highly toxic.^{[3][28]}

Key Safety Precautions:^{[3][28]}

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Avoid contact of azides with heavy metals, strong acids, and oxidizing agents.
- Do not use metal spatulas to handle azides.
- Keep the scale of reactions involving azides as small as possible.
- Dispose of azide-containing waste according to institutional safety protocols.

VII. Conclusion

α -Azido ketones are undeniably powerful and versatile intermediates in modern organic synthesis. Their ability to participate in a wide array of transformations, including rearrangements, cyclizations, and cycloadditions, provides synthetic chemists with a robust toolkit for the construction of complex and biologically relevant molecules. By understanding the mechanistic underpinnings of these reactions and carefully considering the comparative advantages of different synthetic strategies, researchers can effectively leverage the unique reactivity of α -azido ketones to advance the frontiers of chemical synthesis, drug discovery, and materials science.

VIII. References

- Faiz, S., Zahoor, A. F., Rasul, N., Toseef, M. Y., & Asim, M. (2015). Synthesis and Consecutive Reactions of α -Azido Ketones: A Review. *Molecules*, 20(8), 14699–14745. --INVALID-LINK--
- Takeuchi, H., Hagiwara, S., & Eguchi, S. (1989). A new synthesis of oxazoles from α -azido ketones and acyl chlorides via intramolecular aza-Wittig reaction. *Tetrahedron Letters*, 30(33), 4453-4456.
- Reddy, M. R., Reddy, G. N., Mehmood, U., Hussein, I. A., Rahman, S. U., Harrabi, K., & Reddy, B. V. S. (2015). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. *Synthesis*, 47(21), 3315-3320.
- BenchChem. (2025). Mechanistic comparison of Schmidt and Beckmann rearrangements. BenchChem. --INVALID-LINK--
- Wikipedia contributors. (2023). Hemetsberger indole synthesis. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
- Moody, C. J., & Pitts, M. R. (1998). Indoles via Knoevenagel–Hemetsberger reaction sequence. *Journal of the Chemical Society, Perkin Transactions 1*, (20), 3207-3214. --INVALID-LINK--
- BenchChem. (2025). A Comparative Guide to Copper-Catalyzed and Strain-Promoted Alkyne-Azide Cycloaddition Reactions. BenchChem. --INVALID-LINK--
- Ding, K., Wang, F., & Lu, Y. (2012). Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. *Molecules*, 17(11), 13328-13340. --INVALID-LINK--
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. *Current Protocols in Chemical Biology*, 3(4), 153-162. --INVALID-LINK--
- Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
- Painter, T. O., Kim, S., & Aubé, J. (2011). In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. *Chemistry—A European*

Journal, 17(35), 9595-9598. --INVALID-LINK--

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm. --INVALID-LINK--
- Neha, K., & Siddiqui, N. (2021). Synthetic approaches for oxazole derivatives: A review. *Synthetic Communications*, 51(23), 3465-3497.
- Chem-Station. (2015). Aza-Wittig Reaction. Chem-Station International Edition. --INVALID-LINK--
- University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. - -INVALID-LINK--
- Gribble, G. W. (2010). Hemetsberger Indole Synthesis. In *Comprehensive Organic Name Reactions and Reagents*. John Wiley & Sons, Inc.
- Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α -Azido-zimtsäureestern. *Monatshefte für Chemie*, 103(1), 194-204.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. *Journal of the American Chemical Society*, 125(11), 3192-3193.
- Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5'-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. *Journal of medicinal chemistry*, 32(8), 1891-1895. --INVALID-LINK--
- Herdewijn, P., & De Clercq, E. (2009). Synthesis and in vitro activities of a new antiviral duplex drug linking Zidovudine (AZT) and Foscarnet (PFA) via an octadecylglycerol residue. *Antiviral Chemistry and Chemotherapy*, 19(5), 189-198. --INVALID-LINK--
- Liotta, C. L., & Harris, C. (1974). Indoles via Knoevenagel-Hemetsberger reaction sequence. *Journal of the Chemical Society, Perkin Transactions 2*, (12), 1445-1447.

- Wikipedia contributors. (2023). Aza-Wittig reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
- BroadPharm. (2019). Safety Data Sheet. BroadPharm. --INVALID-LINK--
- Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Thorn-Seshold Group. --INVALID-LINK--
- SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. --INVALID-LINK--
- Wolff, H. (1912). Ueber eine neue Methode zur Darstellung von Amiden. *Justus Liebigs Annalen der Chemie*, 394(1), 23-59.
- Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. *Journal of medicinal chemistry*, 32(8), 1891-1895.
- Chemistry LibreTexts. (2023). Schmidt Reaction. Chemistry LibreTexts. --INVALID-LINK--
- Ciufolini, M. A., & Canesi, S. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. *CHIMIA International Journal for Chemistry*, 60(5), 273-280. --INVALID-LINK--
- Denmark, S. E. (n.d.). Development and Applications of the Intramolecular Schmidt Reaction. Denmark Group. --INVALID-LINK--
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. *Chemical Society Reviews*, 37(6), 1179-1190. --INVALID-LINK--
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide– Alkyne Cycloaddition. *Chemical reviews*, 108(8), 2952-3015. --INVALID-LINK--
- Laraia, L., & McKenzie, G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. *Journal of Medicinal Chemistry*, 64(20),

14938-15017. --INVALID-LINK--

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. --INVALID-LINK--
- Organic Syntheses. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses. --INVALID-LINK--
- Li, Y., & Zhang, T. (2025). Application of a macrocyclization strategy in kinase inhibitor development. *Drug Discovery Today*. --INVALID-LINK--
- Wu, W., & Wang, Q. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. *European Journal of Medicinal Chemistry*, 117114. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. expertsmind.com [expertsmind.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chimia.ch [chimia.ch]
- 10. scispace.com [scispace.com]

- 11. scispace.com [scispace.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Consecutive Reactions of α -Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Total Synthesis of (–)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scienceopen.com [scienceopen.com]
- 27. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The α -Azido Ketone: A Versatile Linchpin in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278753#literature-review-of-the-applications-of-azido-ketones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com